araJ protein
Description
Despite transcriptional regulation by CAP (catabolite activator protein) and AraC (arabinose operon regulator), AraJ’s physiological role remains enigmatic. Key features include:
- Structural Properties: Hydrophobicity across most residues, except hydrophilic regions between residues 178–197 and at the carboxyl terminus .
- Genetic Context: Located at the 9-minute position on the E. coli chromosome, downstream of sbcC (involved in DNA repair) and upstream of an ORF homologous to Bacillus subtilis XylR .
- Hypotheses suggest roles in arabinose polymer transport or stress response, but experimental validation is lacking .
Properties
CAS No. |
146153-41-5 |
|---|---|
Molecular Formula |
C16H20O6 |
Synonyms |
araJ protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Role in L-Arabinose Transport
AraJ is classified as a member of the Major Facilitator Superfamily (MFS), specifically the Drug H+ Antiporter 1 (DHA1) family . Despite its homology to multidrug efflux transporters, experimental evidence in transgenic Synechocystis sp. PCC 6803 demonstrates its involvement in L-arabinose uptake:
-
Mechanism : Acts as a proton symporter or antiporter, though its exact transport stoichiometry is undefined .
-
Functional Impact :
Table 1: Comparative Performance of Arabinose Transporters in Synechocystis
Genetic and Structural Insights
The araJ gene in E. coli (located at 9 min on the chromosome) encodes a 42-kDa protein with no significant homology to known enzymatic or transport proteins . Key observations include:
-
Sequence Analysis :
-
Knockout Studies :
Metabolic Interactions in Transgenic Systems
In Synechocystis expressing E. coli AraBAD enzymes (L-arabinose catabolic pathway), AraJ enhances flux through the pathway by increasing substrate availability:
-
L-Arabinose Isomerization : AraA converts L-arabinose to L-ribulose .
-
Phosphorylation : AraB phosphorylates L-ribulose to L-ribulose-5-phosphate (L-Ru5P) .
-
Epimerization : AraD converts L-Ru5P to D-xylulose-5-phosphate (D-Xu5P), integrating it into the pentose phosphate pathway .
Stress Modulation : Strains with AraJ exhibited reduced reactive oxygen species (ROS) levels (∼30% lower than controls), suggesting improved metabolic efficiency .
Unresolved Questions and Hypotheses
-
Substrate Specificity : Whether AraJ transports only L-arabinose or other substrates (e.g., drugs or secondary metabolites) remains untested .
-
Regulatory Role : No direct evidence links AraJ to transcriptional regulation, though its induction under arabinose suggests a potential signaling function .
This synthesis highlights AraJ’s role as a facilitative transporter critical for optimizing L-arabinose metabolism in engineered systems, despite its enigmatic native function in E. coli. Further structural studies (e.g., cryo-EM) are needed to elucidate its transport mechanism and broader biochemical interactions.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes AraJ’s properties alongside homologous or functionally analogous proteins:
Mechanistic Insights and Contrasts
- AraJ vs. Unlike AraE (proton symporter) and AraFGH (ATP-driven), AraJ’s hydrophobicity and DHA1 classification suggest efflux or multidrug resistance activity .
- AraJ vs. YdeA: YdeA, a confirmed arabinose efflux pump, shares homology with AraJ but has demonstrated roles in reducing intracellular arabinose levels . AraJ’s efflux capability remains speculative in E. coli but is inferred from heterologous studies in Synechocystis .
- AraJ vs. OpdE :
Heterologous Expression Studies
In Synechocystis sp. This contrasts with its lack of phenotype in E. coli, highlighting context-dependent functionality.
Q & A
Basic Research Questions
Q. What are the key structural features of AraJ protein, and how can they be experimentally determined?
- Methodological Answer : AraJ is hypothesized to belong to the Major Facilitator Superfamily (MFS) based on homology with multidrug efflux proteins . Structural characterization can be achieved via cryogenic electron microscopy (Cryo-EM) or X-ray crystallography to resolve its tertiary structure. Homology modeling using databases like UniProt or the Proteins API (e.g., EMBL-EBI resources) can predict transmembrane domains and substrate-binding regions .
Q. What is the functional role of AraJ in L-arabinose metabolism, and what experimental approaches validate this role?
- Methodological Answer : AraJ enhances L-arabinose uptake in recombinant Synechocystis strains, as shown via biomass yield assays and isotopic labeling of arabinose . Functional validation involves gene knockout studies to compare growth rates in arabinose-containing media. Competitive uptake assays with other transporters (e.g., AraE or AraFGH) can further clarify substrate specificity .
Q. How does AraJ expression vary under different environmental conditions, and what techniques quantify its expression levels?
- Methodological Answer : Expression profiling under arabinose induction can be measured via quantitative RT-PCR (for transcriptional analysis) or Western blotting (for protein levels). ELISA kits optimized for bacterial membrane proteins (e.g., human AFP ELISA protocols adapted for AraJ) provide quantitative data, though epitope tagging (e.g., His-tag) may be required for antibody specificity .
Q. What experimental methods identify AraJ's interaction partners in the arabinose utilization pathway?
- Methodological Answer : Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies direct interactors like AraB/AraA/AraD enzymes. Bacterial two-hybrid assays can map pairwise interactions with regulatory proteins (e.g., AraC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported substrate specificities of AraJ (e.g., arabinose vs. polymer transport hypotheses)?
- Methodological Answer : Conduct competitive inhibition assays using radiolabeled arabinose and putative polymers (e.g., arabinan). Homology-guided mutagenesis of predicted substrate-binding residues (e.g., polar vs. hydrophobic residues) can test transport specificity. Cross-referencing with structural databases (e.g., PDB) helps reconcile functional predictions .
Q. What experimental strategies elucidate the transport mechanism of AraJ (e.g., proton symport vs. ATP-dependent)?
- Methodological Answer : Use liposome reconstitution assays to measure pH gradients or ATP hydrolysis during arabinose transport. Electrophysiology (e.g., patch-clamp for ion coupling) or fluorescence-based pH sensors can distinguish proton-coupled symport from ABC transporter mechanisms .
Q. How can discrepancies between structural predictions and functional data for AraJ be addressed?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model substrate translocation pathways. Validate with site-directed mutagenesis of critical residues (e.g., glycine hinges in MFS proteins) and assess transport efficiency via kinetic assays .
Q. What methodologies compare AraJ's efficiency with other arabinose transporters (e.g., AraE or AraFGH)?
- Methodological Answer : Use competitive uptake assays in isogenic strains expressing individual transporters. Measure maximum uptake rates (Vmax) and substrate affinity (Km) via Michaelis-Menten kinetics. Biomass yield data under varying arabinose concentrations provide ecological relevance (see example table below) :
| Transporter | Vmax (µmol/min/mg) | Km (mM) | Biomass Yield (%) |
|---|---|---|---|
| AraJ | 2.3 ± 0.4 | 0.8 ± 0.1 | 78 ± 5 |
| AraE | 3.1 ± 0.6 | 1.2 ± 0.3 | 85 ± 4 |
| AraFGH | 1.5 ± 0.3 | 0.5 ± 0.1 | 65 ± 6 |
Key Considerations for Experimental Design
- Controls : Include negative controls (e.g., transporter-deficient strains) and positive controls (e.g., known substrates) to validate assays .
- Data Reliability : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to assess significance .
- Resource Integration : Leverage protein databases (e.g., UniProt, Proteins API) for structural/functional annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
